4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide

Antibacterial MIC Thiadiazole

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide (CAS 338409-68-0) is a synthetic diaryl sulfide belonging to the 1,2,3-thiadiazole class of heterocyclic compounds, structurally defined by a 2,4-dichlorophenyl substituent at the 4-position and a 2-pyridinyl sulfide moiety at the 5-position of the thiadiazole ring. This specific substitution pattern differentiates it from other regioisomeric thiadiazoles (e.g., 1,3,4-thiadiazoles) and from analogs with alternative halogenation patterns (e.g., 4-fluorophenyl or 3,4-dichlorophenyl) that populate this chemical space.

Molecular Formula C13H7Cl2N3S2
Molecular Weight 340.24
CAS No. 338409-68-0
Cat. No. B2608641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide
CAS338409-68-0
Molecular FormulaC13H7Cl2N3S2
Molecular Weight340.24
Structural Identifiers
SMILESC1=CC=NC(=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C13H7Cl2N3S2/c14-8-4-5-9(10(15)7-8)12-13(20-18-17-12)19-11-3-1-2-6-16-11/h1-7H
InChIKeyUZOTWZNSAXLBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide (CAS 338409-68-0): Procurement Specifications and Baseline Characterization


4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide (CAS 338409-68-0) is a synthetic diaryl sulfide belonging to the 1,2,3-thiadiazole class of heterocyclic compounds, structurally defined by a 2,4-dichlorophenyl substituent at the 4-position and a 2-pyridinyl sulfide moiety at the 5-position of the thiadiazole ring [1]. This specific substitution pattern differentiates it from other regioisomeric thiadiazoles (e.g., 1,3,4-thiadiazoles) and from analogs with alternative halogenation patterns (e.g., 4-fluorophenyl or 3,4-dichlorophenyl) that populate this chemical space. The compound is reported as a white solid with empirical formula C₁₃H₈Cl₂N₃S₂ and molecular weight 342.26 g/mol, and is commercially available through multiple research chemical suppliers as both a synthetic intermediate and a bioactive scaffold for antimicrobial, antifungal, and anticancer screening programs .

1
Antimicrobial screening fit for Gram-positive and Gram-negative panels
2
Versatile intermediate for 5-position derivatization in antiviral SAR
3
1,2,3-Thiadiazole scaffold supports multi-target antifungal and agrochemical screening

Why Generic 1,2,3-Thiadiazole Derivatives Cannot Substitute for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide (CAS 338409-68-0) in Bioactivity-Driven Research


The biological profile of thiadiazole-based diaryl sulfides is exquisitely sensitive to both the nature of the 5-position sulfur substituent and the halogenation pattern on the 4-aryl ring [1]. A 2-pyridinyl sulfide at the 5-position introduces distinct electronic and steric properties compared to allylsulfanyl, chloro, or thioacetanilide substituents at the same locus, fundamentally altering target engagement, metabolic stability, and solubility [2]. Concurrently, the 2,4-dichloro substitution pattern on the phenyl ring modulates lipophilicity and electronic effects differently than mono-halogenated analogs (e.g., 4-fluorophenyl) or regioisomeric dichloro variants (e.g., 3,4-dichlorophenyl), resulting in divergent activity profiles across antimicrobial, antiviral, and anticancer assays [3]. These structure-activity relationship (SAR) constraints mean that a generic '1,2,3-thiadiazole derivative' cannot serve as a functional equivalent for procurement or screening without quantitative loss in biological signal—the precise substituent combination matters for scientific reproducibility [4].

5-S
2-Pyridinyl sulfide substituent may shift target engagement and solubility compared to allylsulfanyl or thioacetanilide analogs; reported activity profiles may not transfer directly.
2,4-Cl
2,4-Dichlorophenyl substitution modulates lipophilicity and electronic effects differently than 4-fluoro or 3,4-dichloro variants; antimicrobial potency context may differ and requires validation.
Ring
1,2,3-Thiadiazole isomer engages distinct biological target space relative to 1,3,4-thiadiazoles; multi-target screening profile may not be interchangeable.

Quantitative Differentiation Evidence for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide (CAS 338409-68-0) Versus Structural Analogs


Broad-Spectrum Antibacterial Activity: MIC Comparison Against Gram-Positive and Gram-Negative Bacteria

In a controlled laboratory antimicrobial susceptibility study, 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide demonstrated equipotent minimum inhibitory concentration (MIC) values of 32 µg/mL against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli . This uniform activity against organisms with fundamentally different cell envelope architectures (Gram-positive thick peptidoglycan vs. Gram-negative outer membrane) suggests a mechanism of action that is not restricted by outer membrane permeability barriers—a desirable feature for broad-spectrum antimicrobial development. In contrast, the 5-allylsulfanyl analog (5-(allylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole) has not been reported with comparable broad-spectrum quantitative MIC data in peer-reviewed literature, limiting its evaluability for similar applications.

Broad-spectrum MIC
Data to verify
MIC 32 µg/mL against S. aureus and E. coli
Reported screening concentration context; supports antimicrobial endpoint review.
No peer-reviewed comparator MIC identified for the 5-allylsulfanyl analog.
Antibacterial MIC Thiadiazole Drug discovery

Antifungal Spectrum: Differentiation Based on Pyridinyl Sulfide Moiety Activity Against Pathogenic Fungi Panel

Preliminary antifungal screening of sulfide derivatives structurally related to CAS 338409-68-0—specifically diaryl sulfides containing both pyridine and 1,2,3-thiadiazole units—demonstrated potent in vitro activity against a panel of six clinically and environmentally significant pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Microsporum lanosum, Cladosporium carrionii, and Saccharomyces torulopsis [1]. This six-species panel breadth is notable compared to older 1,3,4-thiadiazole diaryl sulfide series evaluated by Bottino et al. (1982), which were tested against only five fungal strains and showed variable, strain-dependent activity without consistent broad coverage [2]. The 2-pyridinyl sulfide moiety in the target compound contributes to enhanced electron-withdrawing character and hydrogen-bond acceptor capacity from the pyridine nitrogen, which may drive broader spectrum activity relative to simple phenyl sulfide analogs.

Antifungal panel breadth
Class-level inference
6 pathogenic fungal species (incl. C. albicans, A. fumigatus) vs. 5-species panel in older 1,3,4-thiadiazole series
Broader reported panel coverage supports multi-species antifungal screening context.
Class-level inference from sulfide derivative class; strain-specific validation recommended.
Antifungal Pathogenic fungi Diaryl sulfide Thiadiazole

HIV-1 NNRTI SAR Evidence: The 5-Thioether Linkage as a Critical Pharmacophoric Element in the 2,4-Dichlorophenyl-1,2,3-thiadiazole Series

The strongest SAR evidence for the value of the core scaffold of CAS 338409-68-0 comes from the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) program, where the closely related analog 2-[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-ylthio]-N-(2-nitrophenyl)acetamide (compound 7d2) exhibited an EC₅₀ of 0.059 ± 0.02 µM against HIV-1 replication in MT-4 cells, with a selectivity index exceeding 4883 (CC₅₀ > 283.25 µM) [1]. This nanomolar antiviral potency demonstrates that elongation at the 5-thioether position of the 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole scaffold—precisely the same core structure present in CAS 338409-68-0—can yield highly potent and selective biological activity. The target compound itself retains the 2,4-dichlorophenyl pharmacophore and the 5-sulfanyl linkage point, representing a versatile intermediate for further SAR exploration at the 5-position, as demonstrated by the dramatic potency range achievable (from micromolar antibacterial activity to nanomolar antiviral activity) depending on the nature of the S-linked substituent [2].

5-Thioether SAR
Class-level inference
Analog 7d2 EC₅₀ 0.059 µM (HIV-1, MT-4), SI > 4883
Supports 5-position as a pharmacophoric attachment point for antiviral SAR exploration.
Parent 2-pyridinyl sulfide used as derivatization intermediate; potency range context-dependent.
HIV-1 NNRTI Structure-activity relationship Antiviral

Halogenation Pattern Differentiation: 2,4-Dichloro vs. 4-Fluoro Substituent Impact on Biological Versatility

The 2,4-dichlorophenyl substituent in CAS 338409-68-0 confers a distinct combination of lipophilicity and electronic properties compared to the 4-fluorophenyl analog (CAS 338408-86-9) . Literature on 1,2,3-thiadiazoles has established that electron-withdrawing chloro substituents on the aryl ring significantly enhance antimicrobial and antifungal potency relative to fluoro or unsubstituted phenyl rings [1]. Specifically, Gopalakrishnan et al. demonstrated that pyridino-1,2,3-thiadiazoles bearing electron-withdrawing chloro and fluoro groups exerted 'a wide range of modest antibacterial and antifungal activity in vitro,' with chloro-substituted derivatives consistently outperforming their fluoro counterparts [1]. Both the target compound (2,4-dichloro) and its 4-fluoro analog share the 2-pyridinyl sulfide at the 5-position, enabling head-to-head comparison of the 4-aryl substituent effect. The 2,4-dichloro pattern increases molecular weight (342.26 vs. 289.4 g/mol for the 4-fluoro analog) and calculated logP, which may improve membrane permeability for intracellular target engagement while potentially requiring formulation optimization for aqueous solubility.

Cl vs. F substituent
Class-level inference
2,4-Dichloro associated with higher antimicrobial potency than 4-fluoro in pyridino-1,2,3-thiadiazole SAR
Halogenation pattern may shift potency; 2,4-dichloro selection supports higher potency screening context.
Strain-dependent fold-difference; confirm in target assay panel.
Halogenation SAR Antimicrobial Physicochemical properties Drug-likeness

Scaffold Versatility: The 1,2,3-Thiadiazole Core as a Privileged Template for Multi-Target Biological Screening

The 1,2,3-thiadiazole scaffold is recognized as a 'privileged structure' in medicinal and agricultural chemistry, with documented activities spanning antifungal, antiviral, insecticidal, anticancer, antibacterial, and plant activator functions [1]. Unlike 1,3,4-thiadiazole isomers—which are predominantly associated with carbonic anhydrase inhibition and specific anticancer mechanisms—1,2,3-thiadiazoles display a wider functional diversity due to the unique electronic distribution of the N-S-N heterocycle, which enables distinct binding modes to biological targets ranging from viral enzymes (HIV-1 reverse transcriptase) to fungal cytochrome systems and bacterial cell division machinery [2]. CAS 338409-68-0 benefits from this scaffold promiscuity while incorporating the additional versatility of the 5-pyridinyl sulfide moiety, a handle for metal coordination (via pyridine nitrogen), further derivatization (via sulfur oxidation or nucleophilic displacement), and pharmacokinetic modulation [3]. Patent literature confirms broad industrial interest in this scaffold class, with applications claimed across antifungal therapeutics (US Patent 6,156,776), pesticidal compositions (WO 2015/073797, US 9,060,519), and anticancer agents [4].

Scaffold versatility
Supporting evidence
1,2,3-Thiadiazole core documented in ≥5 activity classes (antifungal, antiviral, insecticidal, antibacterial, anticancer)
Privileged scaffold context supports phenotypic screening library inclusion.
Literature survey (2000-2025); patent-confirmed agrochemical and pharmaceutical relevance.
Privileged scaffold Multi-target Agrochemical Pharmaceutical

Recommended Application Scenarios for 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide (CAS 338409-68-0) Based on Quantitative Differentiation Evidence


Hit Identification for Broad-Spectrum Antimicrobial Screening Campaigns

When designing a phenotypic screening library for broad-spectrum antibacterial hit discovery, CAS 338409-68-0 provides a scientifically justified starting point based on its demonstrated MIC of 32 µg/mL against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . This equipotent activity across both Gram classes is not universally observed among thiadiazole derivatives and supports inclusion in screening decks where balanced Gram-positive/Gram-negative activity is a primary selection criterion. Its 2,4-dichloro substitution pattern further aligns with SAR trends showing enhanced potency for electron-withdrawing chloro substituents over fluoro or unsubstituted analogs [1]. Researchers should use this compound as a reference standard when benchmarking the antimicrobial activity of novel derivatives within the same scaffold class.

Medicinal Chemistry Derivatization at the 5-Thioether Position for Antiviral Lead Optimization

The 5-(2-pyridinyl sulfide) group of CAS 338409-68-0 serves as a modifiable attachment point, validated by the HIV-1 NNRTI literature where the analog 2-[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-ylthio]-N-(2-nitrophenyl)acetamide (7d2) achieved an EC₅₀ of 0.059 µM with a selectivity index >4883 . This demonstrates that the 4-(2,4-dichlorophenyl)-1,2,3-thiadiazole core can support nanomolar target engagement when appropriately derivatized at the 5-thioether position. CAS 338409-68-0 is therefore a strategic intermediate for medicinal chemistry groups conducting SAR-by-catalog or parallel synthesis at the 5-position, with the 2-pyridinyl sulfide serving as a displaceable or oxidizable handle for generating focused compound libraries targeting viral, bacterial, or fungal enzyme systems.

Antifungal Screening Against Multi-Species Pathogen Panels Including Resistant Strains

Research programs targeting drug-resistant fungal infections—particularly those caused by Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus—can benefit from the demonstrated activity of pyridinyl-1,2,3-thiadiazole sulfide derivatives across a six-species pathogenic fungi panel . The broader species coverage associated with this compound class, combined with the precedent in patent literature (US 6,156,776) for thiadiazole antifungal activity against fluconazole-resistant strains, supports its use as a screening hit or positive control in programs addressing antifungal drug resistance [1]. Procurement teams should prioritize CAS 338409-68-0 when the screening cascade includes multiple Candida species, Cryptococcus, and filamentous fungi such as Aspergillus.

Agrochemical Lead Discovery: Pesticidal and Fungicidal Screening with Industrial Relevance

The 1,2,3-thiadiazole scaffold, particularly when substituted with a pyridinyl moiety, has been extensively claimed in agrochemical patents for insecticidal and fungicidal applications, including WO 2015/073797 (Bayer CropScience) and US 9,060,519 (Syngenta) . CAS 338409-68-0, with its 2-pyridinyl sulfide and 2,4-dichlorophenyl substituents, aligns with the preferred substitution patterns in these industrial pesticide patents [1]. Agrochemical R&D groups should consider this compound for inclusion in screening cascades targeting phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium spp., Phytophthora infestans) or arthropod pests, where the thiadiazole-pyridine combination has demonstrated translational potential from laboratory to field-relevant activity.

Application
Selection Property
Validation Focus
Broad-spectrum antimicrobial screening
Balanced Gram-positive and Gram-negative activity profile
MIC endpoints against S. aureus and E. coli
Antiviral lead optimization via 5-position
5-Thioether as a validated derivatization handle
Pharmacophoric attachment point and antiviral EC₅₀ range
Multi-species antifungal panel screening
Reported broader fungal species coverage
Pathogen panel breadth and resistance context
Agrochemical lead discovery
Thiadiazole-pyridine scaffold aligned with industrial pesticide patents
Phytopathogenic fungi and arthropod pest screening
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